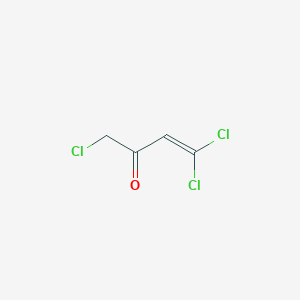

1,4,4-Trichlorobut-3-en-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,4-Trichlorobut-3-en-2-one is a useful research compound. Its molecular formula is C4H3Cl3O and its molecular weight is 173.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1,4,4-Trichlorobut-3-en-2-one serves as a critical intermediate in organic synthesis. It can undergo various reactions such as:

- Electrophilic Addition : The compound can react with nucleophiles to form substituted derivatives.

- Cyclization Reactions : In the presence of superacids (e.g., triflic acid), it can cyclize into more complex structures like 3-trichloromethylindan-1-ones, which are valuable in medicinal chemistry .

Case Study: Cyclization into Indanones

A notable study demonstrated the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones under superacidic conditions. The reaction yielded high conversion rates (up to 92%) and involved detailed NMR spectroscopy analysis to track the formation of reactive intermediates .

Medicinal Chemistry

Research has indicated that this compound derivatives exhibit potential biological activities. They are being investigated for their interactions with biomolecules and possible therapeutic applications:

- Antimicrobial Properties : Some derivatives have shown fungicidal activities against specific pathogens .

Specialty Chemicals

In the chemical industry, this compound is utilized in producing specialty chemicals with tailored properties. Its reactivity allows for the synthesis of various functionalized compounds that serve as precursors for agrochemicals and other industrial products.

Summary of Key Findings

| Application Area | Description | Example Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for various reactions | Formation of indanones via cyclization |

| Medicinal Chemistry | Potential therapeutic agents with biological activity | Antimicrobial properties |

| Industrial Chemistry | Production of specialty chemicals | Precursors for agrochemicals |

化学反应分析

Electrophilic Activation and Cyclization Reactions

Under superacidic conditions (e.g., triflic acid, TfOH), 1,4,4-trichlorobut-3-en-2-one undergoes O-protonation, forming stabilized carbocation intermediates. This activation enables intramolecular cyclization into 3-trichloromethylindan-1-ones, as demonstrated by DFT calculations and NMR spectroscopy .

Key observations :

-

Protonation occurs at the carbonyl oxygen, increasing the electrophilicity of the α,β-unsaturated system .

-

Cyclization proceeds via a cationic intermediate, with triflic acid acting as both a proton donor and catalyst .

-

Substituents on the aromatic ring influence reaction efficiency. Electron-donating groups (e.g., methoxy) accelerate cyclization, while electron-withdrawing groups (e.g., nitro) suppress reactivity .

Representative cyclization data :

Nucleophilic Addition Reactions

The compound participates in 1,4-conjugate additions due to its enone structure. Experimental evidence from reaction studies shows:

-

Water addition : In aqueous acid, the alkene undergoes protonation followed by nucleophilic attack at the β-carbon, forming a 4,4,4-trichloro-3-hydroxybutan-2-one derivative .

-

Arenes : Friedel-Crafts-type reactions occur in the presence of Lewis acids (e.g., AlCl₃), yielding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones .

Mechanistic pathway :

-

Protonation of the β-carbon by H₃O⁺

-

Nucleophilic attack by H₂O at the α-carbon

Protonation Behavior and Structural Effects

NMR studies in TfOH reveal significant shifts upon protonation:

¹H and ¹³C NMR comparison for 1-(4-chlorophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one :

| Position | δ in CDCl₃ (ppm) | δ in TfOH (ppm) | Δδ |

|---|---|---|---|

| C=O | 195.4 | 215.3 | +19.9 |

| CH₂ | 40.7 | 34.1 | -6.6 |

| C-Cl₃ | 102.6 | 98.8 | -3.8 |

These shifts confirm O-protonation rather than alkene protonation, with the carbonyl carbon becoming more deshielded (+19.9 ppm) .

属性

CAS 编号 |

41501-60-4 |

|---|---|

分子式 |

C4H3Cl3O |

分子量 |

173.42 g/mol |

IUPAC 名称 |

1,4,4-trichlorobut-3-en-2-one |

InChI |

InChI=1S/C4H3Cl3O/c5-2-3(8)1-4(6)7/h1H,2H2 |

InChI 键 |

CQUCSVSWHNTHNK-UHFFFAOYSA-N |

SMILES |

C(C(=O)C=C(Cl)Cl)Cl |

规范 SMILES |

C(C(=O)C=C(Cl)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。